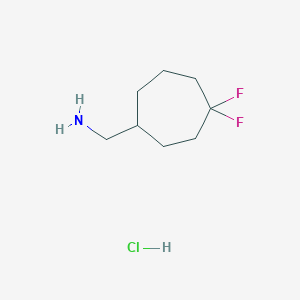

(4,4-Difluorocycloheptyl)methanamine;hydrochloride

Description

(4,4-Difluorocycloheptyl)methanamine hydrochloride (CAS: 2253631-18-2) is a fluorinated cycloalkylamine hydrochloride salt characterized by a seven-membered cycloheptane ring substituted with two fluorine atoms at the 4,4-positions and a methanamine group. It is supplied as a high-purity standard (≥95%) for research applications, with analytical documentation including NMR, HPLC, and mass spectrometry data . The compound’s structural uniqueness lies in its fluorinated cycloheptyl backbone, which confers distinct electronic and steric properties compared to smaller-ring analogues. Its primary use is in pharmaceutical and chemical research, particularly in structure-activity relationship (SAR) studies or as a synthetic intermediate .

Properties

IUPAC Name |

(4,4-difluorocycloheptyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)4-1-2-7(6-11)3-5-8;/h7H,1-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJNPMRIQIBKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorocycloheptyl)methanamine;hydrochloride typically involves the following steps:

Fluorination: Cycloheptane is subjected to fluorination to introduce fluorine atoms at the 4th position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Amination: The fluorinated cycloheptane is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. This step often requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogenation conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), thiolates, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

- Chemistry : Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

- Biology : Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

- Medicine : Explored for therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

- Industry : Utilized in developing new materials and as an intermediate in producing agrochemicals and specialty chemicals.

Case Studies

- Inhibition Studies : Research demonstrated that compounds similar to (4,4-Difluorocycloheptyl)methanamine;hydrochloride exhibited significant potency against coronaviruses in vitro, highlighting potential antiviral applications.

- Anti-HIV Activity : Studies on fluorinated derivatives of betulinic acid indicated that modifications similar to those in this compound could enhance anti-HIV activity. Compounds were evaluated for their ability to inhibit virus replication in lymphocytes, demonstrating varying degrees of efficacy based on structural differences.

Mechanism of Action

The mechanism of action of (4,4-Difluorocycloheptyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the methanamine group facilitates interactions with biological molecules. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations :

- Ring Size Effects: Larger cycloheptyl rings (vs. However, smaller rings (e.g., cyclobutyl) exhibit higher ring strain, which may influence reactivity .

- Fluorination: The 4,4-difluoro substitution in the cycloheptyl derivative introduces strong electron-withdrawing effects, reducing basicity compared to non-fluorinated analogues. This may enhance metabolic stability in drug design contexts .

Heterocyclic Methanamine Hydrochlorides

Comparison with Aromatic and Non-Aromatic Heterocycles

Key Observations :

- Electronic Effects: Thiazole and thieno-pyran derivatives exhibit π-π stacking capabilities due to aromaticity, unlike the alicyclic fluorinated cycloheptyl compound. This difference impacts solubility and target binding (e.g., CNS targets in ) .

- Biological Activity: The thieno-pyran derivative () demonstrates therapeutic utility as a TAAR1 agonist, suggesting that fluorinated alicyclic amines like the target compound may warrant evaluation for similar neuropharmacological activity .

Aryl-Substituted Methanamine Hydrochlorides

Steric and Electronic Profiles

Key Observations :

- Lipophilicity : The target compound’s fluorinated cycloheptyl group likely confers higher lipophilicity (logP) than catechol-based dopamine HCl, impacting blood-brain barrier permeability .

Industrial and Market Context

- Production Trends : Similar compounds like (Thietan-3-yl)methanamine HCl are produced globally with capacities reaching metric ton scales, driven by demand for pharmaceutical intermediates .

- Purity Standards : The target compound is supplied at ≥95% purity, aligning with industry standards for research chemicals (e.g., ≥97% purity for thiazole derivatives in ) .

Biological Activity

(4,4-Difluorocycloheptyl)methanamine;hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

The compound is characterized by the presence of fluorine atoms at the 4th position of the cycloheptane ring, which enhances its stability and reactivity. The synthesis typically involves:

- Fluorination : Cycloheptane is fluorinated using reagents like Selectfluor.

- Amination : The fluorinated cycloheptane reacts with formaldehyde and ammonium chloride under catalytic conditions.

- Hydrochloride Formation : The free base is converted to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms increase binding affinity and stability, while the methanamine group facilitates interactions with biological molecules. This compound can modulate various biochemical pathways, leading to observed effects in biological systems.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in critical biochemical pathways.

- Receptor Binding : Studies have shown it may interact with specific receptors, influencing cellular responses.

- Therapeutic Potential : Its application in medicinal chemistry is being explored for possible therapeutic uses in treating diseases like cancer and viral infections .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| (4-Fluorocycloheptyl)methanamine;hydrochloride | Cycloheptane with one fluorine | Moderate enzyme inhibition |

| (4,4-Dichlorocycloheptyl)methanamine;hydrochloride | Cycloheptane with two chlorines | Lower binding affinity |

| (4,4-Difluorocyclohexyl)methanamine;hydrochloride | Cyclohexane with two fluorines | Higher stability and reactivity |

The unique combination of fluorine atoms and the cycloheptane ring in this compound imparts distinct biological activities that make it a valuable compound for research .

Case Studies

- Inhibition Studies : A study focused on the inhibition of 3C-like proteases showed that compounds similar to this compound exhibited significant potency against coronaviruses in vitro, highlighting the potential for antiviral applications .

- Anti-HIV Activity : Research on fluorinated derivatives of betulinic acid indicated that modifications similar to those in this compound could enhance anti-HIV activity. Compounds were evaluated for their ability to inhibit virus replication in lymphocytes, demonstrating varying degrees of efficacy based on structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.